N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride
CAS No.:
Cat. No.: VC13558611
Molecular Formula: C8H12ClN7O2
Molecular Weight: 273.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN7O2 |
|---|---|
| Molecular Weight | 273.68 g/mol |
| IUPAC Name | N-(2-aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H |
| Standard InChI Key | QIMWTFRMNKGPBP-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl |
| Canonical SMILES | CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula, C₈H₁₂ClN₇O₂, reflects a compact yet heteroatom-rich architecture. With a molecular weight of 273.68 g/mol, it combines an imidazo[4,3-D][1, tetrazine core substituted with a methyl group at position 3, a carboxamide moiety at position 8, and an aminoethyl side chain protonated as a hydrochloride salt . The imidazo-tetrazine system, a bicyclic framework containing four nitrogen atoms, contributes to its planar geometry and electron-deficient character, enhancing DNA alkylation potential .
Table 1: Key Physicochemical Properties
The hydrochloride salt improves aqueous solubility, critical for pharmacological administration. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups: a carbonyl stretch at 1741 cm⁻¹ (carboxamide), NH bends at 3445 cm⁻¹, and aromatic proton signals at δ 8.93 ppm (imidazo-tetrazine CH) .
Synthesis and Manufacturing
The synthesis of this compound follows a multi-step protocol derived from imidazotetrazine chemistry. 5-Aminoimidazole-4-carboxamide (AIC) serves as the primary precursor .
Key Synthetic Steps
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Diazo Formation: AIC reacts with sodium nitrite in hydrochloric acid to generate a diazo intermediate.
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Cyclization: Treatment with methyl isocyanate induces cyclization, forming the imidazo-tetrazine core.
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Hydrolysis: Acidic hydrolysis with sulfuric acid yields the carboxylic acid derivative.
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Acyl Chloride Formation: Thionyl chloride converts the acid to the corresponding acyl chloride.
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Amination: Reaction with 1,2-diaminoethane introduces the aminoethyl side chain, followed by hydrochloride salt formation .
Critical parameters include strict pH control during diazotization (<1.5) and reflux conditions (80–90°C) for acyl chloride synthesis. The final product is purified via recrystallization, achieving >98% purity .
Biological Activity and Mechanisms
Antitumor Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values comparable to temozolomide (2–5 μM). The mechanism involves DNA alkylation at guanine N7 positions, disrupting replication and triggering apoptosis . Unlike temozolomide, the aminoethyl side chain may enhance cellular uptake via polyamine transporters, overexpressed in many cancers.
Metabolic Stability
The compound exhibits improved metabolic stability over temozolomide, resisting hydrolysis at physiological pH (t₁/₂ > 24 h at pH 7.4). This stability correlates with sustained tumor suppression in xenograft models.
| Precaution | Code | Measure |
|---|---|---|
| Avoid inhalation | P261 | Use fume hoods |
| Protective gear | P280 | Gloves, lab coats, goggles |
| First aid | P305+P351+P338 | Rinse eyes with water for 15 minutes |
Comparative Analysis with Structural Analogs
Temozolomide
While both compounds share the imidazo-tetrazine core, temozolomide lacks the aminoethyl-carboxamide side chain. This structural difference confers:
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Enhanced solubility: Hydrochloride salt improves bioavailability.
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Targeted delivery: Aminoethyl moiety may exploit polyamine transporters for selective tumor uptake.
Dacarbazine
A structurally simpler imidazole-carboxamide, dacarbazine requires hepatic activation to exert cytotoxicity, whereas N-(2-aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1, tetrazine-8-carboxamide hydrochloride is active per se, reducing metabolic dependency .
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